2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
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Overview
Description
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that features a butanediol backbone with chlorophenyl and triazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Butanediol Backbone: Starting with a suitable precursor, such as butane-2,3-dione, and performing a reduction reaction to form the diol.
Introduction of Chlorophenyl Groups: This step could involve a Friedel-Crafts alkylation reaction using chlorobenzene derivatives.
Attachment of the Triazolyl Group: This might be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions could target the triazolyl ring or the chlorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups at the chlorophenyl positions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: A simpler analog without the chlorophenyl and triazolyl groups.
4-Chlorophenyl-1H-1,2,4-triazole: A compound featuring the triazolyl group but lacking the butanediol backbone.
1,2,4-Triazole Derivatives: Various compounds with the triazolyl ring and different substituents.
Uniqueness
The uniqueness of 2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and triazolyl groups may enhance its reactivity and potential for interaction with biological targets compared to simpler analogs.
Properties
CAS No. |
107680-29-5 |
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Molecular Formula |
C18H17Cl2N3O2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18+/m1/s1 |
InChI Key |
JMZJOQIVTXIKOJ-MSOLQXFVSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Cl)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
Origin of Product |
United States |
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